molecular formula C20H17FN4OS B2354045 N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115880-38-0

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2354045
CAS No.: 1115880-38-0
M. Wt: 380.44
InChI Key: KBADLTJTQUQKEB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit certain enzymes, thereby reducing inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]
  • N-(4-methoxyphenyl)-4-[2-(aminomethyl)piperidine-1-carboxamide]

Uniqueness

N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-11-3-4-12(2)16(7-11)24-17(26)9-27-20-19-18(22-10-23-20)14-8-13(21)5-6-15(14)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBADLTJTQUQKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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